Estradiol hemihydrate

描述

Estradiol hemihydrate is a crystalline form of the naturally occurring hormone estradiol, which is a potent estrogenic steroid. Estradiol is primarily produced in the ovaries, placenta, and, in smaller amounts, by the adrenal cortex. It plays a crucial role in the female reproductive system, regulating the menstrual cycle and maintaining pregnancy. This compound is commonly used in hormone replacement therapy to treat symptoms of menopause, such as hot flashes, vaginal dryness, and osteoporosis .

准备方法

Synthetic Routes and Reaction Conditions: Estradiol hemihydrate is synthesized through the esterification of estradiol. The process involves the reaction of estradiol with acetic anhydride or other acylating agents under acidic conditions to form estradiol esters. These esters are then hydrolyzed to yield this compound. The reaction conditions typically include a temperature range of 25-30°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving estradiol in a suitable solvent, such as methanol, followed by crystallization. The crystallized product is then filtered, washed, and dried to obtain pure this compound. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet pharmaceutical standards .

化学反应分析

Types of Reactions: Estradiol hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form estrone.

Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride to yield dihydroestradiol.

Major Products Formed:

Oxidation: Estrone

Reduction: Dihydroestradiol

Substitution: Halogenated estradiol derivatives

科学研究应用

Hormone Replacement Therapy

Menopausal Symptoms : Estradiol hemihydrate is widely used to alleviate menopausal symptoms such as hot flashes, night sweats, and vaginal dryness. Clinical studies have demonstrated its effectiveness in improving quality of life for postmenopausal women. For instance, a study indicated that both oral and transdermal forms significantly reduced hot flashes and improved overall well-being .

Vulvar and Vaginal Atrophy : This condition results from decreased estrogen levels leading to thinning and inflammation of the vaginal walls. This compound, particularly in vaginal tablet form (10 mcg), has been shown to effectively treat these symptoms .

Osteoporosis Prevention : In postmenopausal women, this compound plays a crucial role in maintaining bone density and reducing fracture risk. Its administration as part of hormone replacement therapy has been linked to improved bone health outcomes .

Fertility Treatments

This compound is employed in fertility treatments, particularly in preparing the endometrium for embryo transfer during in vitro fertilization (IVF) cycles. A study highlighted that priming with this compound in the luteal phase prior to ovarian stimulation resulted in higher implantation rates and better-quality embryos compared to control groups .

| Parameter | This compound Group | Control Group |

|---|---|---|

| Biochemical Pregnancy Rate | 28% | 17% |

| Clinical Pregnancy Rate | 32% | 21% |

| Oocyte Retrieval Success Rate | Higher | Lower |

Cardiovascular Health

Recent studies have explored the cardiovascular benefits of this compound. A randomized trial involving postmenopausal women demonstrated that low-dose transdermal estradiol improved endothelial function and reduced blood viscosity, suggesting potential protective effects against cardiovascular diseases .

Comparative Efficacy Studies

Comparative studies have assessed the efficacy of this compound against other forms of estrogen such as estradiol valerate. A retrospective analysis involving over 2,500 women undergoing hormone replacement therapy found no significant differences in clinical outcomes between the two forms, indicating that this compound is therapeutically equivalent to its counterparts .

Case Study 1: IVF Cycle Optimization

A clinical trial involving patients with a history of poor response to ovarian stimulation showed significant improvements when this compound was used for priming. The study reported an increase in oocyte retrieval rates and improved embryo quality, highlighting its role in enhancing IVF success rates .

Case Study 2: Menopause Management

In a cohort study focusing on menopausal women treated with this compound, participants reported substantial relief from menopausal symptoms within weeks of treatment initiation. The study emphasized the importance of personalized dosing to maximize therapeutic benefits while minimizing side effects .

作用机制

Estradiol hemihydrate can be compared with other forms of estradiol, such as estradiol valerate and ethinylestradiol:

Estradiol Valerate: This is an esterified form of estradiol with a longer duration of action due to its slower release and metabolism.

Ethinylestradiol: A synthetic derivative of estradiol with higher oral bioavailability and increased resistance to metabolism.

Uniqueness of this compound: this compound is unique due to its crystalline form, which contains two molecules of water for every molecule of estradiol. This form enhances its stability and solubility, making it suitable for various pharmaceutical applications .

相似化合物的比较

- Estradiol valerate

- Ethinylestradiol

- Estradiol cypionate

- Estradiol benzoate

生物活性

Estradiol hemihydrate, a synthetic form of the natural estrogen β-estradiol, plays a crucial role in various biological processes. This compound is primarily recognized for its involvement in reproductive health and its therapeutic applications in hormone replacement therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different tissues, and implications for clinical use.

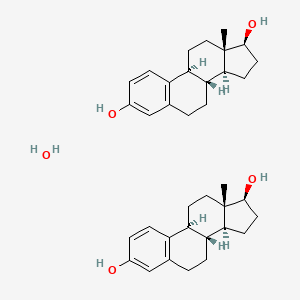

- Chemical Name : Estra-1,3,5(10)-triene-3,17β-diol hemihydrate

- Molecular Formula : CHO·0.5HO

- Molecular Weight : 281.4 g/mol

- Physical Form : White or almost white crystalline powder

- Solubility : Practically insoluble in water; sparingly soluble in ethanol .

This compound exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, these receptors undergo a conformational change that allows them to translocate to the nucleus, where they regulate gene transcription by interacting with specific DNA sequences known as estrogen response elements (EREs). This process leads to the synthesis of messenger RNA (mRNA) and subsequent protein production that mediates estradiol's physiological effects .

1. Cell Differentiation and Development

This compound has been shown to influence the differentiation of various cell types:

- Neural Differentiation : Research indicates that this compound can up-regulate neural markers in human endometrial stem cells (hEnSCs), promoting their differentiation into neuron-like cells. In vitro studies demonstrated that treatment with this compound (10 nM for 7 days) significantly increased the expression of neuron-specific markers such as Tuj-1 and nestin .

2. Neuroprotective Effects

In animal models, this compound has exhibited neuroprotective properties:

- In FBN-ARO-KO mice, administration of this compound at a dosage of 1 nM rescued long-term potentiation (LTP) amplitude in hippocampal slices, indicating potential benefits for synaptic plasticity and memory functions .

3. Bone Health

This compound plays a pivotal role in bone metabolism:

- It has been shown to inhibit bone resorption, thereby contributing to increased bone density. This effect is particularly important in postmenopausal women who are at risk for osteoporosis due to decreased estrogen levels .

4. Cardiovascular Health

Estradiol has favorable effects on cardiovascular health by improving lipid profiles and reducing the risk of cardiovascular diseases:

- It influences the synthesis of proteins involved in lipid metabolism and helps maintain endothelial function .

Clinical Applications

This compound is widely used in hormone replacement therapy (HRT) for menopausal women to alleviate symptoms such as hot flashes and vaginal dryness. Additionally, it is utilized in treating hypoestrogenism and certain types of hormone-sensitive cancers.

Case Studies

Several studies have highlighted the efficacy of this compound:

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for characterizing estradiol hemihydrate in preclinical studies?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify this compound in biological matrices, ensuring sensitivity and specificity . For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm the hemihydrate form (C₁₈H₂₄O₂·½H₂O) and molecular weight (562.79 g/mol) . Include purity assessments via melting point analysis and chromatographic retention times.

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Follow guidelines for detailed experimental documentation, such as those outlined by the Beilstein Journal of Organic Chemistry. Report synthesis conditions (e.g., solvent systems, temperature), purification methods, and analytical data (e.g., NMR peaks, HPLC retention times). Provide raw data in supplementary materials to enable replication . For in vivo studies, specify animal models, administration routes (e.g., transdermal vs. oral), and vehicle formulations (e.g., ethanol-based gels) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound research?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. For clinical or preclinical trials, incorporate power calculations to determine sample sizes and account for inter-individual variability in hormone metabolism. Apply ANOVA or mixed-effects models for longitudinal data, adjusting for covariates like age and baseline hormone levels .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in breast cancer risk be resolved?

- Methodological Answer : Conduct meta-analyses of clinical studies stratified by progestin type (e.g., drospirenone vs. norethisterone) to isolate estradiol-specific effects. Use in vitro models (e.g., ERα/ERβ-transfected cell lines) to assess receptor activation pathways. Contrast findings with epidemiological data, controlling for confounding variables like treatment duration and menopausal status .

Q. What experimental designs address the challenge of low-dose this compound administration in pediatric endocrinology studies?

- Methodological Answer : Utilize compounded formulations (e.g., 0.25 mg divisible tablets) to achieve precise dosing. Validate bioavailability via pharmacokinetic studies measuring serum estradiol levels using LC-MS/MS. Compare outcomes with micronized estradiol preparations to assess equivalence .

Q. How can this compound’s neurodifferentiation potential be mechanistically explored?

- Methodological Answer : Employ human endometrial stem cells (hEnSCs) treated with this compound (e.g., 10 nM–1 µM doses) and evaluate neural marker upregulation (e.g., β-III tubulin, Nestin) via qPCR and immunofluorescence. Use CRISPR/Cas9 to knock out estrogen receptors (ERα/ERβ) and assess differentiation efficiency. Cross-validate with RNA-seq to identify downstream signaling pathways .

Q. What strategies mitigate batch-to-batch variability in this compound used for tissue engineering?

- Methodological Answer : Implement quality control protocols including:

- FT-IR spectroscopy to verify chemical consistency.

- In vitro bioassays (e.g., ER-binding affinity tests) to confirm biological activity.

- Stability studies under varying temperature and humidity conditions to establish shelf-life .

Q. Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro and in vivo effects of this compound?

- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic differences (e.g., hepatic first-pass effects in oral administration). Use microdialysis in target tissues (e.g., brain, uterus) to measure local concentrations. Compare results with static in vitro systems and adjust for protein binding or metabolite interference .

Q. What methods validate the specificity of this compound antibodies in immunoassays?

- Methodological Answer : Test cross-reactivity with structurally similar compounds (e.g., estrone, estriol) using competitive ELISA. Validate assays with mass spectrometry as a gold standard. Include negative controls (e.g., serum from ovariectomized models) to minimize false positives .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for hormone handling, including PPE (gloves, lab coats) and fume hoods for powder processing. Monitor air samples via HPLC-MS to detect airborne contamination . For clinical studies, screen participants for contraindications (e.g., meningioma history) and obtain informed consent detailing potential risks .

属性

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVGLAMWAQMPDR-WVEWYJOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858948 | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35380-71-3 | |

| Record name | Estradiol hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035380713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXY7B3Q98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。